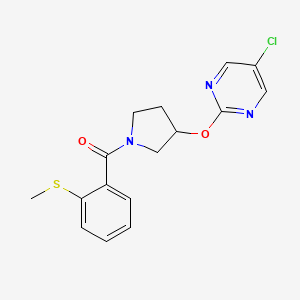
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have shown good antimicrobial potential , suggesting that this compound may also target microbial cells.
Mode of Action
It’s known that many pyrimidine derivatives interact with their targets by forming hydrogen bonds and stacking interactions . This compound, with its pyrimidine core, may interact similarly with its targets.
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis, so this compound may affect pathways related to dna or rna synthesis or repair .
Pharmacokinetics
A dose response was observed for glucose lowering, suggesting that the compound is absorbed and distributed in the body to some extent .
Result of Action
Similar compounds have shown good antimicrobial potential , suggesting that this compound may also have antimicrobial effects.
Actividad Biológica
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone , often abbreviated as compound 1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
Compound 1 features a complex structure that includes:
- A pyrrolidine ring , which is known for its role in various biological activities.
- A chloropyrimidine moiety , which is associated with several pharmacological properties.
- A methylthio-substituted phenyl group , which can influence the compound's interaction with biological targets.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features to compound 1 exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies revealed that certain analogs effectively inhibited the growth of A431 vulvar epidermal carcinoma cells, suggesting a potential therapeutic application in oncology .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity. For example, one study reported that a related compound exhibited an IC50 value of 1.12 µM against mushroom tyrosinase, indicating potent inhibitory capability . Given the structural similarities, it is plausible that compound 1 may exhibit comparable tyrosinase inhibition.
Antioxidant Activity
Antioxidant properties are essential for preventing oxidative stress-related diseases. Compounds similar to compound 1 have shown robust antioxidant effects in various assays. For instance, certain analogs demonstrated antioxidant efficacy comparable to established controls, highlighting their potential as therapeutic agents against oxidative damage .
The biological activity of compound 1 may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chloropyrimidine and pyrrolidine components may facilitate binding to active sites of enzymes such as tyrosinase.
- Cellular Uptake : The lipophilic nature of the methylthio group may enhance cellular permeability, increasing the compound's bioavailability and efficacy.
Case Studies
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-23-14-5-3-2-4-13(14)15(21)20-7-6-12(10-20)22-16-18-8-11(17)9-19-16/h2-5,8-9,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBCKUJOOFDJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













